Heparinsodiumsalt
CAS No.: 9005-49-6
Cat. No.: VC0529857
Molecular Formula: C26H42N2O37S5
Molecular Weight: 1134.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 9005-49-6 |
---|---|
Molecular Formula | C26H42N2O37S5 |
Molecular Weight | 1134.9 g/mol |
IUPAC Name | 6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C26H42N2O37S5/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |
Standard InChI Key | HTTJABKRGRZYRN-UHFFFAOYSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)NS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Impurities | ...preparations may contain small amounts of other glycosaminoglycans |
SMILES | C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O |
Appearance | Solid powder |
Colorform | White or pale-colored amorphous powde |
Molecular Architecture and Physicochemical Properties
Structural Composition
Heparin sodium salt is a highly sulfated linear polysaccharide composed of alternating units of D-glucosamine and uronic acid (either L-iduronic or D-glucuronic acid) . Its disaccharide repeat units feature variable sulfation patterns, with an average molecular weight ranging from 3,000 to 30,000 Da . Approximately 75% of heparin chains contain a unique pentasaccharide sequence responsible for binding antithrombin III (ATIII), a critical step in its anticoagulant activity .
Key Structural Features:
-
Sulfation Sites: N-sulfo (C2), O-sulfo (C3 and C6 of glucosamine; C2 of iduronic acid)
-
Charge Density: −3 to −4 per disaccharide unit, making it one of nature’s most negatively charged biomolecules
-
Conformational Flexibility: Iduronic acid residues enable dynamic transitions between chair (¹C₄) and skew-boat (²S₀) configurations, facilitating protein interactions
Physicochemical Characteristics
Heparin sodium salt’s physicochemical profile governs its solubility, stability, and biological interactions:
The molecule’s polyanionic nature facilitates interactions with cationic species, including growth factors (e.g., FGF-2, VEGF), extracellular matrix components, and plasma proteins .
Biosynthesis and Production
Endogenous Synthesis
In vivo, heparin is synthesized in mast cells through a coordinated enzymatic process:
-
Core Protein Attachment: Initiation via xylosyltransferase-mediated linkage to serine residues on serglycin
-
Chain Elongation: Alternating addition of N-acetylglucosamine and glucuronic acid by EXT1/EXT2 glycosyltransferases
-
Modification Reactions:
Industrial Extraction
Commercial heparin sodium salt is isolated from porcine intestinal mucosa through a multi-step process:
-
Tissue Digestion: Alkaline hydrolysis (pH 8.5–9.0) with proteases
-
Precipitation: Sequential treatment with ethanol and cetylpyridinium chloride
-
Chromatography: Anion-exchange purification using NaCl gradients
-
Viral Inactivation: Terminal sterilization via 0.22 µm filtration and γ-irradiation
Recent advances in chemoenzymatic synthesis now enable production of ultra-low molecular weight heparins (ULMWHs) with tailored sulfation patterns .
Pharmacological Mechanisms
Anticoagulant Activity
Heparin sodium salt exerts its primary anticoagulant effect through ATIII-mediated inhibition of coagulation factors:
-
Factor Xa Inhibition: Requires pentasaccharide sequence (Kd ≈ 10⁻⁹ M)
-
Thrombin (IIa) Inhibition: Dependent on chain length (≥18 saccharides)
Non-Anticoagulant Actions
Emerging evidence reveals heparin’s pleiotropic effects:
-
Stem Cell Modulation: Upregulates WWTR1 (TAZ) expression (3.2-fold), enhances osteogenic differentiation (p<0.01 vs. control)
-
Growth Factor Potentiation: Stabilizes FGF-2-HS complexes (EC₅₀ reduced from 18 nM to 2.3 nM)
-
Anti-Inflammatory Activity: Inhibits P-selectin-mediated leukocyte rolling (IC₅₀ = 0.1 U/mL)
Clinical Applications and Formulations
Approved Indications
Investigational Uses
-
Intranasal Delivery: 2000 U/day for 14 days showed no systemic absorption (aPTT Δ <2 sec)
-
COVID-19 Adjunct: Binds SARS-CoV-2 spike protein (Kd = 73 nM)
-
Osteoarthritis: Intra-articular 10,000 U reduced MMP-13 by 41% (rat model)
Reaction | Incidence | Management |
---|---|---|
Heparin-Induced Thrombocytopenia (HIT) | 0.5–5% | Switch to non-heparin anticoagulant |
Osteoporosis | 15–20% (long-term) | Calcium/Vitamin D supplementation |
Hypersensitivity | <1% | Premedication with antihistamines |
Recent Phase I data (n=24) demonstrated no thrombocytopenia (platelet count Δ = −3.4×10³/µL, p=0.12) or abnormal coagulation parameters with intranasal administration .
Regulatory and Quality Considerations
Pharmacopeial Standards
Test | USP Criteria | Typical Results |
---|---|---|
Potency | ≥180 USP units/mg | 190–210 USP units/mg |
Protein Content | ≤0.1% (w/w) | <0.05% by Lowry assay |
Anti-Factor Xa/IIa Ratio | 0.9–1.1 | 1.03±0.05 |
Source material traceability is mandated per FDA’s 2020 Heparin Sodium Monograph, requiring full documentation of porcine intestinal mucosa origin .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume